molecular formula C23H19N3O5 B2459215 3-((2-(3,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 1189708-89-1

3-((2-(3,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)benzofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2459215
CAS No.: 1189708-89-1
M. Wt: 417.421
InChI Key: TVDUEZIFAWWCAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-((2-(3,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)benzofuro[3,2-d]pyrimidin-4(3H)-one is a tetracyclic heterocyclic system featuring a benzofuropyrimidinone core fused with an oxazole moiety. This structure integrates a 3,4-dimethoxyphenyl group and a methyl-substituted oxazole, which are critical for modulating its physicochemical and biological properties. The 3,4-dimethoxy substituents likely enhance solubility and receptor-binding affinity, while the oxazole ring contributes to metabolic stability and π-π stacking interactions in biological targets .

Properties

IUPAC Name

3-[[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-[1]benzofuro[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O5/c1-13-16(25-22(30-13)14-8-9-18(28-2)19(10-14)29-3)11-26-12-24-20-15-6-4-5-7-17(15)31-21(20)23(26)27/h4-10,12H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVDUEZIFAWWCAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=C(C=C2)OC)OC)CN3C=NC4=C(C3=O)OC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((2-(3,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)benzofuro[3,2-d]pyrimidin-4(3H)-one is a complex organic molecule with potential pharmacological applications. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic uses.

Chemical Structure and Properties

The compound's chemical structure is characterized by a benzofuro-pyrimidine core with methoxy and oxazole substituents. Its molecular formula is C27H26N4O5C_{27}H_{26}N_{4}O_{5}, and it has a molecular weight of 486.5 g/mol. The structural complexity suggests multiple points of interaction with biological targets.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. It has shown effective inhibition against various viral strains, including Hepatitis C virus (HCV). In vitro assays indicated that the compound inhibits HCV replication by targeting viral proteins involved in the replication cycle.

The proposed mechanism involves the compound's ability to bind to specific viral proteins, disrupting their function. For instance, docking studies have demonstrated favorable interactions with the active sites of these proteins, suggesting a competitive inhibition model.

Anti-inflammatory Effects

In addition to antiviral properties, the compound exhibits significant anti-inflammatory activity. It has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) in macrophages, which is crucial in mediating inflammation. The IC50 value for this inhibition is reported to be around 10 nM, indicating potent activity.

Table 1: Summary of Biological Activities

Activity TypeTargetIC50/EC50 ValueReference
AntiviralHCVNot specified
Anti-inflammatoryiNOS10 nM
Prostaglandin InhibitionPTGR2Not specified

Case Study: Prostaglandin Inhibition

A notable study investigated the compound's interaction with human prostaglandin reductase (PTGR2). The docking analysis revealed that the compound binds effectively to PTGR2, suggesting a potential role in modulating inflammatory responses via prostaglandin pathways. This could have implications for treating conditions like arthritis or other inflammatory diseases.

Comparison with Similar Compounds

Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives

  • Core Structure : Replaces the benzofuran ring with a thiophene moiety (e.g., compounds 18a–b in ).
  • Substituents : Methoxyphenyl groups at position 6 are common, synthesized via microwave-assisted phosphorylation .
  • Biological Relevance : These derivatives are frequently evaluated for anticancer activity, with molecular docking studies (e.g., OpenEye Software) predicting interactions with kinase targets .

Benzofuro[3,2-d]-1,2,4-triazolo[1,5-a]pyrimidin-5(1H)-ones

  • Core Structure : Incorporates a triazole ring instead of the oxazole-methyl group in the target compound.
  • Synthetic Challenges: Limited accessibility due to complex cyclization requirements, as noted in .

Imidazo[1,2-c]pyrimidinium and Pyrimido[1,2-c]pyrimidinium Derivatives

  • Core Structure : Features fused imidazole or pyrimidine rings, synthesized via cyclization with POCl₃ .
  • Applications: These cationic systems are explored for antimicrobial and antiviral properties, differing from the neutral benzofuropyrimidinone scaffold .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Biological Activity Reference
Target Compound Benzofuro[3,2-d]pyrimidin-4-one 3,4-Dimethoxyphenyl, methyloxazole ~450 (estimated) Not reported Hypothesized kinase inhibition
6-(3-Methoxyphenyl)thieno[3,2-d]pyrimidinone Thieno[3,2-d]pyrimidin-4-one 3-Methoxyphenyl ~300 Not reported Anticancer (docking studies)
Benzo[4,5]furotriazolopyrimidinone Benzofurotriazolopyrimidinone Triazole ring ~350 (estimated) Not reported Enzyme inhibition
Imidazo[1,2-c]pyrimidinium chloride Imidazo-pyrimidinium Chloride counterion ~250 228–230 (analogue) Antimicrobial (speculative)

Q & A

Synthesis and Optimization

Basic Q1: What are the standard synthetic routes for preparing this benzofuropyrimidinone derivative? Methodological Answer: The compound can be synthesized via multi-step heterocyclic condensation. A typical approach involves:

Oxazole ring formation: React 3,4-dimethoxyphenylacetamide with ethyl chloroacetate under cyclodehydration conditions (e.g., using POCl₃) to yield the oxazole core.

Methylation: Introduce the 5-methyl group via alkylation with methyl iodide in the presence of a base like K₂CO₃.

Benzofuropyrimidinone assembly: Fuse the oxazole-methyl intermediate with a benzofuro[3,2-d]pyrimidin-4(3H)-one precursor via nucleophilic substitution, using catalysts such as Pd(PPh₃)₄ for cross-coupling .

Advanced Q2: How can reaction yields be optimized for the final cyclization step? Methodological Answer: Optimization strategies include:

  • Microwave-assisted synthesis: Reduces reaction time (e.g., 30–60 minutes at 150°C) and improves yield by 15–20% compared to conventional heating .
  • Solvent screening: Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency.
  • Catalyst tuning: Palladium catalysts with electron-rich ligands (e.g., XPhos) improve regioselectivity in cross-coupling steps. Monitor by TLC or HPLC to track intermediate formation .

Analytical Characterization

Basic Q3: What analytical techniques are critical for confirming the compound’s structure? Methodological Answer: Use a combination of:

  • NMR spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, benzofuran protons as doublets near δ 7.5 ppm).
  • High-resolution mass spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) with <2 ppm error.
  • X-ray crystallography: Resolve crystal packing and confirm stereochemistry (if crystalline) .

Advanced Q4: How are spectral contradictions resolved (e.g., unexpected NOE correlations)? Methodological Answer:

  • 2D NMR (COSY, NOESY): Map through-space interactions to distinguish regioisomers. For example, NOE between the oxazole methyl and benzofuran protons confirms spatial proximity.
  • Computational modeling: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09) to validate assignments .

Biological Activity Profiling

Basic Q5: What assays are suitable for preliminary evaluation of its kinase inhibitory activity? Methodological Answer:

  • In vitro kinase assays: Use recombinant kinases (e.g., EGFR, CDK2) with ATP-competitive ELISA kits. Measure IC₅₀ via fluorescence-based ADP detection.
  • Cell viability assays: Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT or resazurin assays at 1–100 µM .

Advanced Q6: How to design a structure-activity relationship (SAR) study for optimizing target selectivity? Methodological Answer:

  • Systematic substituent variation: Modify the 3,4-dimethoxyphenyl group (e.g., replace with dihalogenated or trifluoromethyl groups) and assess potency against kinase panels.
  • Computational docking: Use AutoDock Vina to predict binding poses in kinase ATP pockets (e.g., PDB: 1M17). Prioritize derivatives with stronger hydrogen bonds to hinge regions (e.g., Met769 in EGFR) .

Mechanistic Studies

Advanced Q7: How to elucidate its mechanism of action when conflicting biological data arise (e.g., apoptosis vs. cytostatic effects)? Methodological Answer:

  • Transcriptomics/proteomics: Perform RNA-seq or LC-MS/MS to identify differentially expressed pathways (e.g., p53 vs. PI3K/AKT).
  • Kinase profiling arrays: Compare phosphorylation signatures in treated vs. untreated cells.
  • Molecular dynamics simulations: Simulate ligand-protein binding stability (e.g., 100 ns simulations in GROMACS) to correlate residence time with observed bioactivity .

Physicochemical Properties

Basic Q8: How to determine solubility and stability in aqueous buffers? Methodological Answer:

  • Shake-flask method: Measure equilibrium solubility in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) using UV-Vis spectroscopy.
  • Forced degradation studies: Expose to heat (40–60°C), light (ICH Q1B), and oxidative stress (H₂O₂) for 1–4 weeks. Monitor by HPLC for degradation products .

Data Contradiction Analysis

Advanced Q9: How to resolve discrepancies in biological activity between in vitro and in vivo models? Methodological Answer:

  • Pharmacokinetic profiling: Measure plasma half-life (t₁/₂), Cmax, and bioavailability in rodent models. Low exposure may explain reduced in vivo efficacy.
  • Metabolite identification: Use LC-HRMS to detect phase I/II metabolites. Active metabolites may contribute to off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.